N-(4-tert-butylbenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
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Properties
Molecular Formula |
C25H32ClNO4S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C25H32ClNO4S/c1-17-12-22(13-18(2)24(17)26)31-15-23(28)27(21-10-11-32(29,30)16-21)14-19-6-8-20(9-7-19)25(3,4)5/h6-9,12-13,21H,10-11,14-16H2,1-5H3 |
InChI Key |
DQLRCMQHADHJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(4-tert-butylbenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article consolidates current research findings on the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 390.2045 g/mol. Key structural components include:
- 4-tert-butylbenzyl moiety
- 4-chloro-3,5-dimethylphenoxy group
- Tetrahydrothiophen ring with a dioxo substituent
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Cholinesterases : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitory concentrations (IC50) for AChE were found to be in the micromolar range, indicating moderate potency compared to known inhibitors like tacrine .
- Antioxidant Properties : The compound demonstrated significant antioxidant activity in assays such as ABTS and FRAP, suggesting its potential in preventing oxidative stress-related damage .
Inhibitory Activity Against Cholinesterases
A study evaluated the inhibitory effects of various compounds on AChE and BChE. The results indicated that this compound showed selective inhibition towards BChE with an IC50 value of approximately 0.084 ± 0.008 µM for BChE and 1.90 ± 0.16 µM for AChE . This selectivity is crucial for therapeutic applications in Alzheimer's disease treatment.
| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity (BChE/AChE) |
|---|---|---|---|
| This compound | 1.90 ± 0.16 µM | 0.084 ± 0.008 µM | 22.6 |
Antioxidant Activity
The antioxidant capacity was assessed using several methodologies:
- ABTS Assay : This assay measures the ability to scavenge free radicals.
- FRAP Assay : This evaluates the reducing power of the compound.
Results indicated that the compound effectively reduced oxidative stress markers in neuronal cells exposed to reactive oxygen species (ROS), demonstrating its neuroprotective potential .
Case Studies
A clinical study explored the effects of similar compounds on cognitive function in patients with mild cognitive impairment. While specific data on this compound were limited, related compounds showed promise in improving cognitive scores and reducing Aβ aggregation in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
